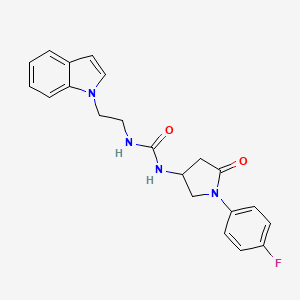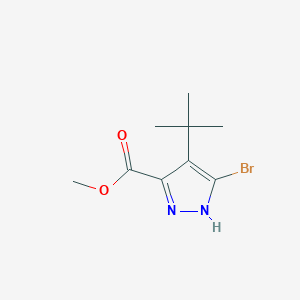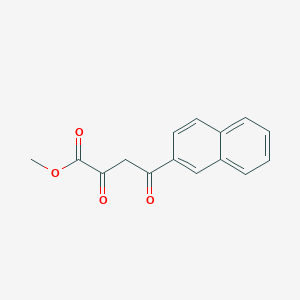
1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C21H21FN4O2 and its molecular weight is 380.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Association Studies in Ureas
B. Ośmiałowski et al. (2013) investigated the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates, utilizing NMR spectroscopy and quantum chemical calculations. This study highlights the significant role of substituent effects and intramolecular hydrogen bonding in the complex formation of ureas, providing a basis for understanding the interactions and potential applications of structurally related ureas in chemical research (Ośmiałowski et al., 2013).
Crystal Structure and Biological Activity
S. M. Saharin et al. (2008) explored the crystal structure and potential biological activity of a compound closely related to indole and urea derivatives. The study provides insights into the compound's structural characteristics and its intramolecular and intermolecular hydrogen bonding, suggesting a framework for understanding the biological activity and applications of similar compounds (Saharin et al., 2008).
Synthesis and Antitumor Activities
Research by Ch Hu et al. (2018) on the synthesis and antitumor activities of a similar compound underscores the potential therapeutic applications of indole and urea derivatives. Through structural characterization and biological assays, the study identifies promising avenues for the development of new anticancer agents, highlighting the relevance of such compounds in medicinal chemistry (Hu et al., 2018).
Antifungal Activity
A. Mishra et al. (2000) conducted a study on the antifungal activity of N(1)- and N(3)-(4-fluorophenyl) ureas, providing a comparative analysis with known fungicides. This research demonstrates the potential of fluorophenyl urea derivatives in addressing fungal infections, offering a pathway for the development of new antifungal agents (Mishra et al., 2000).
Electron Transport Layer Applications
Zongtao Wang et al. (2018) explored the use of urea-doped ZnO films as the electron transport layer in polymer solar cells, achieving enhanced power conversion efficiency. This study illustrates the potential of urea derivatives in improving the performance of solar cells, contributing to the advancement of renewable energy technologies (Wang et al., 2018).
Properties
IUPAC Name |
1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-indol-1-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2/c22-16-5-7-18(8-6-16)26-14-17(13-20(26)27)24-21(28)23-10-12-25-11-9-15-3-1-2-4-19(15)25/h1-9,11,17H,10,12-14H2,(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCOSDVJOVNBJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NCCN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[3-(4-Methoxyphenyl)morpholine-4-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2723054.png)
![2-(2-chloro-6-fluorophenyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2723056.png)
![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2723058.png)

![5-[2-(4-Methoxyanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2723062.png)
![(Z)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2723063.png)



![1,3-Benzothiazol-2-yl-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2723070.png)
![N-Benzo[D]1,3-dioxolen-5-YL-2-(4-phenylpiperazinyl)ethanamide](/img/structure/B2723071.png)
![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2723072.png)
![N-ethyl-N-[4-({[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]amino}methyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2723073.png)
